4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is outlined in a research paper by Flefel et al . They synthesized related 1-thia-azaspiro[4.5]decane derivatives, including the target compound. The synthetic route likely includes the introduction of the fluorophenyl group and subsequent cyclization to form the spirocyclic core.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
T-Type Calcium Channel Antagonism
4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one and its derivatives have been explored for their potential as T-type calcium channel antagonists. Research has shown these compounds to be effective in inhibiting T-type calcium channels, with some selectivity over L-type calcium channels. This property makes them potential candidates for therapeutic applications in conditions where modulation of calcium channels is beneficial (Fritch & Krajewski, 2010).
Antihypertensive Activity
Some derivatives of this compound have been synthesized and evaluated for their antihypertensive properties. These compounds have demonstrated effectiveness in lowering blood pressure in animal models, suggesting their potential use in treating hypertension (Caroon et al., 1981).
NK2 Receptor Antagonism
Research into spiropiperidines, a category that includes this compound, has identified potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds have shown promise in treating conditions like bronchoconstriction, indicating their potential therapeutic application in respiratory disorders (Smith et al., 1995).
Chitin Synthase Inhibition and Antifungal Properties
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been shown to inhibit chitin synthase, an enzyme crucial for fungal cell wall synthesis. These compounds exhibit significant antifungal activity, making them potential candidates for the development of new antifungal agents (Li et al., 2019).
GlyT1 Inhibition
Research on 4-substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one derivatives has revealed their role as potent and selective GlyT1 inhibitors. These compounds have potential applications in neurological and psychiatric disorders where modulation of glycine transport is beneficial (Alberati et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-11-3-1-10(2-4-11)12-9-17-13(18)14(12)5-7-16-8-6-14/h1-4,12,16H,5-9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMQEPOFLRQVCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(CNC2=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469870 | |
Record name | 2,8-Diazaspiro[4.5]decan-1-one, 4-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857680-63-8 | |
Record name | 2,8-Diazaspiro[4.5]decan-1-one, 4-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.